![molecular formula C19H17F3N2O B15172845 N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 920537-42-4](/img/structure/B15172845.png)
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Tryptamine and a benzamide derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features but different substituents on the benzamide moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
920537-42-4 |
|---|---|
Formule moléculaire |
C19H17F3N2O |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-[2-(1-methylindol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H17F3N2O/c1-24-12-13(14-6-3-5-9-17(14)24)10-11-23-18(25)15-7-2-4-8-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,25) |
Clé InChI |
CYNAUZGTZCOHCK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


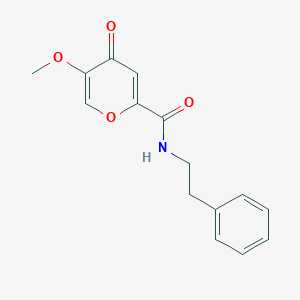
![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
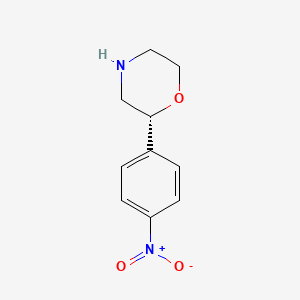
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
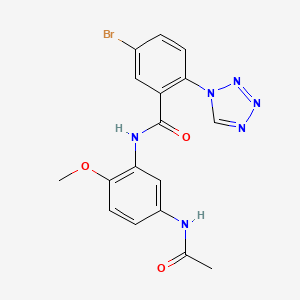
![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
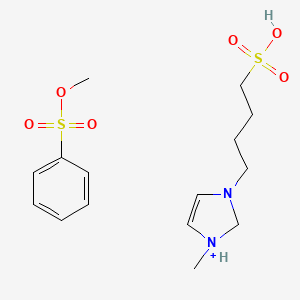
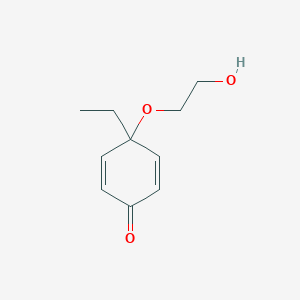

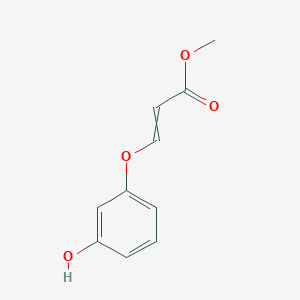
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
